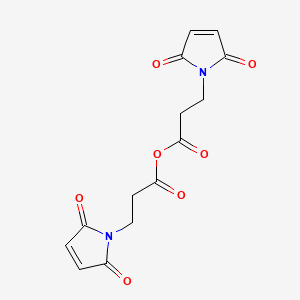

3-Maleimidopropionic anhydride

Numéro de catalogue B8319949

Poids moléculaire: 320.25 g/mol

Clé InChI: FBNVBCFNEBWAKN-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US05606030

Procedure details

3-Maleimidopropionic acid (226 mg) was covered with 5 mL of acetic anhydride and the mixture was heated at 130° C. for 3.75 hour, and then aged over night at room temperature. The solution was concentrated to an oil and the NMR spectrum (CDCl3) indicated a mixture of the homoanhydride and the mixed anhydride of acetic and maleimidopropionic acids. The starting acid shows the methylen adjacent to the carbonyl as a triplet centered at 2.68 ppm whereas in the anhydride these resonances appear at 2.81 ppm. Purification was effected by fractional sublimation, first at 70° C. and 0.2 mm and then at 120° C. and 0.2 mm. The latter fraction was removed from the sublimer by dissolving in CDCl3, affording 34 mg of pure homanhydride on evaporation of the solvent. This was recrystallized from CDCl3 and cyclohexane affording material melting at 143°-147° C.

Identifiers

|

REACTION_CXSMILES

|

[C:1]1(=[O:12])[N:5]([CH2:6][CH2:7][C:8]([OH:10])=[O:9])[C:4](=[O:11])[CH:3]=[CH:2]1.C(O[C:17](=[O:19])[CH3:18])(=O)C>>[C:4]1(=[O:11])[N:5]([CH2:6][CH2:7][C:8]([O:10][C:8](=[O:9])[CH2:7][CH2:6][N:5]2[C:17](=[O:19])[CH:18]=[CH:3][C:4]2=[O:11])=[O:9])[C:1](=[O:12])[CH:2]=[CH:3]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

226 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1(C=CC(N1CCC(=O)O)=O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

130 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

aged over night at room temperature

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The solution was concentrated to an oil

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a mixture of the homoanhydride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was effected by fractional sublimation, first at 70° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 120° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The latter fraction was removed from the sublimer

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

by dissolving in CDCl3

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

affording 34 mg of pure homanhydride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

on evaporation of the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This was recrystallized from CDCl3 and cyclohexane affording material melting at 143°-147° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(C=CC(N1CCC(=O)OC(CCN1C(C=CC1=O)=O)=O)=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |